5-Fluorotryptamine

説明

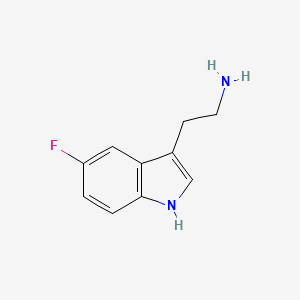

Structure

3D Structure

特性

IUPAC Name |

2-(5-fluoro-1H-indol-3-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FN2/c11-8-1-2-10-9(5-8)7(3-4-12)6-13-10/h1-2,5-6,13H,3-4,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKIORVIXEWIOGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)C(=CN2)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

2711-58-2 (mono-hydrochloride) | |

| Record name | 5-Fluorotryptamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000576169 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID20206229 | |

| Record name | 5-Fluorotryptamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20206229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

576-16-9 | |

| Record name | 5-Fluorotryptamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000576169 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Fluorotryptamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20206229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Fluorotryptamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-FLUOROTRYPTAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AY99XA22FG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Analog Development for Research Applications

Advanced Synthetic Routes for 5-Fluorotryptamine

The synthesis of this compound involves various chemical strategies, with a focus on achieving high purity and yield for research purposes.

Precursor Chemistry and Selectivity in Synthesis

A foundational approach for constructing tryptamine (B22526) derivatives, including fluorinated variants, is the Fischer indole (B1671886) synthesis . This method typically involves the reaction of a phenylhydrazine (B124118) derivative with an aldehyde or ketone. For this compound, a key precursor would be a fluorinated phenylhydrazine. While a direct synthesis of this compound via Fischer indole synthesis is not explicitly detailed in the provided snippets, a related patent outlines a scalable one-step process for 5-fluorotryptophol, a structural analogue, utilizing 4-fluorophenylhydrazine and 2,3-dihydrofuran (B140613) . Adapting such protocols for this compound would involve selecting an appropriate ketone or aldehyde precursor that, upon cyclization, yields the 5-fluoroindole (B109304) core with the desired side chain.

Another notable synthetic route involves enzymatic decarboxylation. This compound can be obtained through the enzymatic decarboxylation of 5'-fluoro-L-tryptophan researchgate.neticm.edu.pl. This method offers a biocatalytic approach, which can be advantageous for selectivity and milder reaction conditions. The use of suitably protected precursors, such as Nb-Boc di-protected this compound, is also explored in studies focusing on direct fluorination researchgate.net. Furthermore, this compound hydrochloride itself serves as a starting material in the synthesis of other complex fluorinated indole derivatives, such as fluoro-β-carboline derivatives, demonstrating its utility as a versatile building block mdpi.comru.nl.

Optimization of Reaction Conditions for Research Scale

Optimization of synthetic routes for research scale production often focuses on maximizing yield, purity, and scalability. In the context of Fischer indole synthesis for related fluorinated tryptamine analogues, the use of aprotic solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) or isopropyl acetate (B1210297) has been shown to enhance selectivity and simplify purification through liquid-liquid extraction . Controlling reaction temperature, such as maintaining phase separation at 40–60°C, can further minimize emulsion formation and improve isolation efficiency .

For enzymatic methods, such as the decarboxylation of 5'-fluoro-L-tryptophan, optimization aims for high conversion rates and product purity. Studies have reported achieving nearly 100% deuterium (B1214612) incorporation at the (1R) position when synthesizing isotopologues like 5-F-[(1R)-2H]-tryptamine via enzymatic decarboxylation in a deuterated medium researchgate.net. This highlights the precision achievable with biocatalytic approaches for research applications requiring specific labeling or high purity.

Design and Synthesis of this compound Analogues for Structure-Activity Relationship Studies

The rational design and synthesis of this compound analogues are crucial for understanding structure-activity relationships (SAR) and exploring their biological profiles.

Fluorination Strategies and Positional Isomerism

The introduction of fluorine into organic molecules is a common strategy in medicinal chemistry to modulate various properties, including conformation, pKa, lipophilicity, and metabolic stability nih.govacademie-sciences.fr. Regarding fluorination strategies, fluorine atoms can be introduced through nucleophilic substitution reactions or by utilizing already fluorinated starting materials mdpi.com. Direct catalytic vicinal difluorination is another method for introducing multiple fluorine atoms mdpi.com.

The position of the fluorine atom on the indole ring significantly impacts the compound's properties and biological interactions. For instance, a comparison between this compound and 4-fluorotryptamine reveals differences in their neurotransmitter release potency, underscoring the importance of positional isomerism in SAR studies . Generally, monofluorination tends to decrease a compound's lipophilicity, while di- and trifluorination can lead to an increase academie-sciences.frresearchgate.net. Differentiating between positional isomers of fluorinated compounds is a recognized challenge in analytical chemistry, often addressed using techniques like product ion spectrometry researchgate.net.

Side Chain Modifications and Conformational Analysis

Another class of side-chain modifications involves N-acylation. For example, N-palmitoyl this compound and N-oleoyl this compound have been synthesized, demonstrating the feasibility of attaching long fatty acyl chains to the amino group frontiersin.orgnih.gov. These modifications can alter the lipophilicity and membrane permeability of the compounds, influencing their pharmacokinetic profiles.

Conformational analysis plays a critical role in understanding how these structural modifications translate into biological effects. The presence of fluorine can significantly influence conformational properties, notably through the fluorine gauche effect researchgate.net. While general principles of protein side-chain conformational analysis are well-established, including how ligand binding can remodel conformational heterogeneity nih.govelifesciences.orgfccc.edu, specific detailed conformational analyses for this compound and its analogues are typically performed to elucidate their preferred conformations and how these interact with target receptors. For instance, conformational changes in tryptamine derivatives upon ligand binding to serotonin (B10506) receptors have been observed, highlighting the dynamic nature of these interactions d-nb.info.

Table 1: Examples of Side Chain Modifications and Their Research Findings

| Compound Name (Base) | Side Chain Modification | Key Research Finding | Yield (if reported) | Source |

| This compound | Alpha-methylation | Enhanced dopamine-releasing potency (2-fold vs. non-alkylated) | Not specified | |

| This compound | N-Palmitoylation | N-palmitoyl this compound synthesized | 30.8 mg (0.074 mmol) frontiersin.org | frontiersin.orgnih.gov |

| This compound | N-Oleoylation | N-oleoyl this compound synthesized | 24.7 mg (0.056 mmol) frontiersin.org | frontiersin.orgnih.gov |

Radiosynthesis of Labeled this compound for Imaging and Tracing Studies

Radiosynthesis of labeled this compound is crucial for its application in imaging and tracing studies, particularly in Positron Emission Tomography (PET) and other biochemical investigations.

Isotopic labeling of this compound can be achieved using various radioisotopes. For instance, 5-F-[(1R)-2H]-tryptamine and 5-F-[(1R)-3H]-tryptamine, labeled with deuterium and tritium (B154650) respectively, have been synthesized by enzymatic decarboxylation of 5'-fluoro-L-tryptophan in deuteriated or tritiated media researchgate.neticm.edu.pl. This enzymatic approach allows for high isotopic incorporation, with deuterium incorporation reported to be near 100% at the (1R) position researchgate.net.

For PET imaging, fluorine-18 (B77423) (¹⁸F) is a commonly used isotope due to its favorable half-life. While direct radiosynthesis of [¹⁸F]this compound is not explicitly detailed in the provided information, the synthesis of radiolabeled analogues like 5-[¹⁸F]F-AMT (5-fluoro-alpha-methyltryptamine) serves as a relevant example . These analogues are typically synthesized via boronic ester precursors, with reported isolated yields of 7.6% and 10% depending on the synthetic scheme . The use of ¹⁸F-tryptamine in PET scans for quantifying 5-HT₁A receptors further underscores the importance of developing efficient radiosynthetic routes for fluorinated tryptamines researchgate.net. Automated radiosynthesis protocols are being developed for other ¹⁸F-labeled compounds, indicating a trend towards more efficient and scalable production of radiotracers for imaging applications nih.gov.

Table 2: Radiosynthesis Examples and Yields

| Labeled Compound | Labeling Isotope | Synthetic Method | Isolated Yield | Source |

| 5-F-[(1R)-2H]-tryptamine | ²H (Deuterium) | Enzymatic decarboxylation of 5'-fluoro-L-tryptophan in deuteriated medium | Near 100% incorporation | researchgate.net |

| 5-[¹⁸F]F-AMT | ¹⁸F (Fluorine-18) | Via boronic ester precursors (Scheme 1A) | 7.6% | |

| 5-[¹⁸F]F-AMT | ¹⁸F (Fluorine-18) | Via boronic ester precursors (Scheme 1B) | 10% |

Pharmacological and Biochemical Investigations of 5 Fluorotryptamine

Receptor Binding Profiles and Selectivity Studies

Investigations into the receptor binding profiles of 5-Fluorotryptamine reveal its interactions with several key neurotransmitter systems, particularly those involving serotonin (B10506).

Serotonin Receptor Subtype Interactions (e.g., 5-HT1, 5-HT2, 5-HT3)

This compound acts as a serotonin receptor agonist. wikipedia.org It demonstrates affinity for multiple serotonin receptor subtypes, including 5-HT1A, 5-HT2A, 5-HT2B, 5-HT2C, and 5-HT3 receptors. wikipedia.orgnih.govnih.gov

Detailed binding and functional data for 5-FT at various serotonin receptor subtypes are summarized in the table below:

| Receptor Subtype | Binding Affinity (Ki) | Functional Potency (EC50) | Efficacy | Notes |

| 5-HT1A | 18 nM wikipedia.org | 129 nM wikipedia.org | Agonist | |

| 5-HT1E | pKi = 6.3 nih.govguidetomalariapharmacology.org | N/A | Agonist | |

| 5-HT2A | 6.0–3,908 nM wikipedia.org | 2.64 to 58 nM wikipedia.org | Full Agonist (Emax = 110%) wikipedia.org | |

| 5-HT2B | 5.7 nM wikipedia.org | N/A | N/A | |

| 5-HT2C | 3.72 nM wikipedia.org | N/A | N/A | |

| 5-HT3A | 0.8 µM nih.govnih.gov | 16 µM nih.govnih.gov | Partial Agonist (Rmax = 0.64) nih.gov | Size and electronegativity at 5-position are critical. nih.govnih.govresearchgate.net |

| 5-HT3AB | 1.8 µM nih.govnih.gov | 27 µM nih.govnih.gov | Partial Agonist (Rmax = 0.45) nih.gov | Size and electronegativity at 5-position are critical. nih.govnih.govresearchgate.net |

The interaction with 5-HT3 receptors highlights that this compound acts as a partial agonist, and the size and electronegativity of the substituent at the 5-position of the tryptamine (B22526) scaffold are crucial determinants for efficient receptor function. nih.govnih.govresearchgate.net

Trace Amine-Associated Receptor (TAAR) Interactions

While the parent compound, tryptamine, is known to be an agonist of the trace amine-associated receptor 1 (TAAR1) wikipedia.org, specific data detailing the direct interaction or binding affinity of this compound with TAARs were not found in the conducted searches. Tryptamine's monoaminergic activity enhancing effects may be mediated by TAAR1 agonism. wikipedia.org

Interactions with Other Neurotransmitter Systems

Beyond serotonin receptors, this compound is also characterized as a serotonin–dopamine (B1211576) releasing agent (SDRA). wikipedia.org It facilitates the release of other monoamine neurotransmitters, indicating its broader influence on the monoaminergic system.

The EC50 values for the induction of monoamine release by this compound are presented below:

| Neurotransmitter | EC50 for Release Induction |

| Serotonin | 10.1 nM wikipedia.org |

| Dopamine | 82.3 nM wikipedia.org |

| Norepinephrine (B1679862) | 464 nM wikipedia.org |

Enzymatic Metabolism and Biotransformation Pathways

The metabolic fate of this compound involves enzymatic processes, primarily through monoamine oxidase.

Monoamine Oxidase (MAO) Inhibition and Substrate Activity

This compound serves as a substrate for monoamine oxidase A (MAO-A), an enzyme critical for the oxidative deamination of monoamines. icm.edu.plresearchgate.net Tryptamines lacking substitutions at the amine or alpha carbon, such as this compound, are typically subject to rapid metabolism and inactivation by MAO-A in vivo, resulting in short elimination half-lives. wikipedia.orgwikiwand.com

In addition to being a substrate, this compound also exhibits weak monoamine oxidase inhibitory properties. Its inhibitory potencies against MAO-A and MAO-B are as follows:

| Enzyme | Inhibitory Potency (IC50) |

| MAO-A | 13,200 nM wikipedia.org |

| MAO-B | 52,500 nM wikipedia.org |

Cytochrome P450 Metabolism

Information pertaining to the metabolism of this compound by cytochrome P450 enzymes was not found in the conducted research.

Glucuronidation and Sulfation Pathways

Drug metabolism, a critical process for the elimination of xenobiotics and endogenous compounds, often involves two main phases: Phase I and Phase II. fiveable.menih.gov Phase II reactions, also known as conjugation reactions, involve the covalent attachment of endogenous polar molecules to the parent drug or its Phase I metabolites. fiveable.medrughunter.com This process typically increases the hydrophilicity of the compound, thereby promoting its excretion and reducing potential toxicity. fiveable.menih.gov

Among the major Phase II reactions are glucuronidation and sulfation. Glucuronidation is primarily catalyzed by uridine (B1682114) 5'-diphospho-glucuronosyltransferases (UGTs), which transfer a glucuronic acid moiety from UDP-glucuronic acid to the substrate, forming a glucuronide conjugate. fiveable.me These conjugates are highly polar and are readily excreted in urine or bile. fiveable.me Sulfation, or sulfonation, involves the transfer of a sulfonate group from 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the substrate, a reaction catalyzed by sulfotransferases (SULTs). fiveable.menih.gov Sulfation occurs on various functional groups, including hydroxyl, amino, and N-oxide groups, leading to the formation of sulfate (B86663) or sulfamate (B1201201) conjugates that are generally stable and rapidly excreted. fiveable.me

While tryptamines without substitutions at the amine or alpha carbon are known to be rapidly metabolized and inactivated by monoamine oxidase A (MAO-A) in vivo, leading to short elimination half-lives, specific detailed research findings regarding the glucuronidation and sulfation pathways of this compound itself are not extensively documented in the available literature. wikipedia.org

Neurotransmitter Release and Reuptake Modulation

This compound exerts significant effects on monoamine neurotransmitter systems by modulating both their release and reuptake mechanisms. wikipedia.org

Presynaptic Serotonin Release Mechanisms

This compound functions as a serotonin-dopamine releasing agent (SDRA). wikipedia.org It induces the release of monoamines from presynaptic terminals, contributing to increased extracellular concentrations of these neurotransmitters. wikipedia.orgresearchgate.net The efficacy of 5-FT in inducing the release of various monoamines has been quantified by EC50 values. For serotonin, the EC50 for induction of release is 10.1 nM. wikipedia.org Serotonin's synaptic action is typically terminated by its reuptake into the presynaptic neuron via the serotonin reuptake transporter (SERT), or by metabolism through monoamine oxidase. wikipedia.orgsajaa.co.za Serotonin can also bind to presynaptic autoreceptors to regulate its own synthesis and release. wikipedia.orgsajaa.co.zanih.gov

Table 1: EC50 Values for this compound-Induced Monoamine Release

| Neurotransmitter | EC50 (nM) wikipedia.org |

| Serotonin | 10.1 |

| Dopamine | 82.3 |

| Norepinephrine | 464 |

Serotonin Transporter (SERT) Affinity and Functional Effects

The serotonin transporter (SERT) is an integral plasma-membrane transporter responsible for the reuptake of serotonin from the synaptic cleft back into the presynaptic neuron, thereby terminating its action. wikipedia.orgwikipedia.orgmdpi.com this compound exhibits affinity for the serotonin reuptake transporter (SERT) with a reported Ki value of 631 nM. As a monoamine releasing agent, 5-FT's interaction with SERT contributes to its ability to increase extracellular serotonin levels, likely by acting as a substrate for the transporter and inducing non-exocytotic release. wikipedia.orgresearchgate.net

Impact on Other Monoamine Transporters

Beyond its effects on SERT, this compound also impacts other monoamine transporters, specifically the dopamine transporter (DAT) and the norepinephrine transporter (NET). wikipedia.org DAT and NET, along with SERT, are members of the solute carrier 6 (SLC6) transporter family and are responsible for the reuptake of dopamine and norepinephrine, respectively. wikipedia.orgmdpi.com 5-FT is classified as a serotonin-dopamine releasing agent (SDRA), indicating its influence on both serotonin and dopamine systems. wikipedia.org Its EC50 values for inducing the release of dopamine and norepinephrine highlight its broader impact on monoaminergic neurotransmission. wikipedia.org

Table 2: this compound's Impact on Monoamine Release via Transporters

| Monoamine Transporter | Associated Neurotransmitter | EC50 for Release (nM) wikipedia.org |

| SERT | Serotonin | 10.1 |

| DAT | Dopamine | 82.3 |

| NET | Norepinephrine | 464 |

Signal Transduction Mechanisms

The pharmacological actions of this compound are mediated through its interactions with various receptors, particularly G-protein coupled receptors (GPCRs), which initiate specific intracellular signal transduction cascades. wikipedia.orgwikipedia.org

G-Protein Coupled Receptor Coupling and Effector Pathways

G-protein coupled receptors (GPCRs) constitute a large family of cell surface receptors that detect extracellular molecules and activate cellular responses through their coupling with heterotrimeric G proteins. wikipedia.orgnih.gov These G proteins, composed of alpha, beta, and gamma subunits, transmit signals to downstream cellular effectors. wikipedia.orgnih.goviric.ca GPCRs are involved in numerous physiological processes and are targets for a significant proportion of clinical drugs. nih.goviric.ca

This compound demonstrates affinity and functional activity at several serotonin receptor subtypes:

5-HT1A Receptors: 5-FT shows affinity for the serotonin 5-HT1A receptor with a Ki value of 18 nM and acts as an agonist with an EC50 of 129 nM. wikipedia.org 5-HT1A receptors are typically coupled to Gi/o proteins, which generally lead to the inhibition of adenylyl cyclase, thereby decreasing intracellular cyclic AMP (cAMP) levels. genome.jp

5-HT2A Receptors: 5-FT has affinity for the 5-HT2A receptor, with Ki values ranging from 6.0 to 3,908 nM. wikipedia.org It acts as a full agonist at the 5-HT2A receptor, with an EC50 ranging from 2.64 to 58 nM and an Emax of 110%. wikipedia.org 5-HT2A receptors are typically coupled to Gq proteins, which activate phospholipase C-beta (PLCβ). wikipedia.orgnih.govgenome.jp PLCβ, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG), leading to increased intracellular calcium release and protein kinase C activation, respectively. wikipedia.orgnih.gov

5-HT2B and 5-HT2C Receptors: 5-FT exhibits high affinity for both 5-HT2B and 5-HT2C receptors, with Ki values of 5.7 nM and 3.72 nM, respectively. wikipedia.org Like 5-HT2A, these receptors are generally Gq-coupled and activate the phospholipase C/IP3/DAG pathway. genome.jp

5-HT3 Receptors: this compound is a partial agonist at both 5-HT3A and 5-HT3AB receptors. nih.gov Unlike other serotonin receptor subtypes, 5-HT3 receptors are ligand-gated ion channels, not GPCRs. genome.jpnih.gov At 5-HT3A receptors, 5-FT has an EC50 of 16 µM and a Ki for displacement of [3H]granisetron binding of 0.8 µM, with an Rmax (Imax / Imax 5-HT) of 0.64. nih.gov For 5-HT3AB receptors, the EC50 is 27 µM, the Ki is 1.8 µM, and the Rmax is 0.45. nih.gov This indicates that 5-FT elicits a submaximal response compared to serotonin at these receptors. nih.gov

Table 3: this compound Receptor Binding and Functional Data

| Receptor Subtype | Ki (nM) wikipedia.orgnih.gov | EC50 (nM or µM) wikipedia.orgnih.gov | Rmax (Imax / Imax 5-HT) nih.gov | G-Protein Coupling / Effector Pathway wikipedia.orgnih.govgenome.jp |

| 5-HT1A | 18 | 129 | N/A | Gi/o-coupled (↓ cAMP) |

| 5-HT2A | 6.0–3,908 | 2.64–58 | 110% (Full Agonist) | Gq-coupled (↑ PLC/IP3/DAG, ↑ Ca2+) |

| 5-HT2B | 5.7 | N/A | N/A | Gq-coupled (↑ PLC/IP3/DAG, ↑ Ca2+) |

| 5-HT2C | 3.72 | N/A | N/A | Gq-coupled (↑ PLC/IP3/DAG, ↑ Ca2+) |

| 5-HT3A | 800 | 16,000 | 0.64 | Ligand-gated ion channel (ion flux) |

| 5-HT3AB | 1,800 | 27,000 | 0.45 | Ligand-gated ion channel (ion flux) |

Second Messenger Systems (e.g., cAMP, IP3)

This compound's interactions with G protein-coupled receptors (GPCRs) often involve the modulation of intracellular second messenger systems, such as cyclic adenosine (B11128) monophosphate (cAMP) and inositol trisphosphate (IP3). These systems are crucial for transducing extracellular signals into intracellular responses, amplifying and diversifying the initial signal. slideshare.netlibretexts.orgwikipedia.orgcutm.ac.in

Cyclic Adenosine Monophosphate (cAMP) Pathway The cAMP pathway is typically initiated when a ligand binds to a GPCR, leading to the activation of adenylyl cyclase, an enzyme that converts adenosine triphosphate (ATP) into cAMP. Elevated cAMP levels can then activate protein kinase A (PKA), which phosphorylates target proteins to elicit cellular responses. slideshare.netlibretexts.orgcutm.ac.in

This compound has been shown to interact with serotonin receptors that are coupled to the regulation of adenylyl cyclase activity. Specifically, 5-FT exhibits affinity for the serotonin 5-HT1E receptor. nih.govguidetopharmacology.org The 5-HT1 receptor family, which includes 5-HT1A, 5-HT1B, 5-HT1D, 5-HT1E, and 5-HT1F subtypes, is known to couple with Gαi/Gαo proteins. This coupling typically results in the inhibition of adenylyl cyclase activity, thereby leading to a reduction in intracellular cAMP levels. nih.govresearchgate.net

Inositol Trisphosphate (IP3) Pathway The IP3 pathway involves the activation of phosphoinositide-specific phospholipase C (PLC). Upon activation, PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two key second messengers: diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3). IP3 then diffuses into the cytosol and binds to receptors on the endoplasmic reticulum, triggering the release of calcium ions (Ca2+) into the cytoplasm, which can activate protein kinase C (PKC) and other downstream effectors. libretexts.orgwikipedia.orgaocs.orgwikipedia.org

Research indicates that this compound can stimulate phosphoinositide-specific phospholipase C (PLC) activity in rat brain cortical membranes. This stimulation is concentration-dependent, with this compound demonstrating an EC50 of 15.0 µM for PLC activation. nih.gov The maximal PLC stimulation observed with serotoninergic agonists, including this compound, was approximately 30% of that achieved by carbachol, a muscarinic cholinergic agonist. nih.gov Furthermore, the activation of PLC by this compound and other serotoninergic agonists was found to be dependent on the presence of guanosine (B1672433) 3'-O-thiotriphosphate (GTPγS), underscoring the involvement of G-proteins in this signaling cascade. nih.gov

Table 1: EC50 Values for PLC Stimulation by Tryptamine Derivatives nih.gov

| Compound | EC50 (µM) |

| Serotonin | 1.7 |

| Tryptamine | 11.2 |

| This compound | 15.0 |

| 5-Methyltryptamine | 29.4 |

Receptor Desensitization and Downregulation Studies

Receptor desensitization and downregulation are critical regulatory mechanisms that prevent overstimulation of cells by continuous or prolonged agonist exposure. Desensitization refers to a rapid loss of functional response, often occurring within minutes, while downregulation involves a more prolonged decrease in the number of receptors at the cell surface, typically over hours to days. nih.govplos.org

For G protein-coupled receptors (GPCRs), which this compound interacts with, desensitization commonly involves receptor phosphorylation by intracellular protein kinases, such as G protein-coupled receptor kinases (GRKs) or second messenger-dependent protein kinases like PKA and PKC. nih.govmdpi.com Phosphorylation can lead to the uncoupling of the GPCR from its G protein and increased affinity for β-arrestins. nih.govplos.org Beta-arrestins act as adaptor proteins, stabilizing the uncoupled receptor and mediating its internalization into the cell. nih.govplos.org Prolonged internalization can lead to receptor degradation or recycling, resulting in downregulation, which is a net loss of cellular receptor protein expression. nih.govplos.org

While this compound is a known agonist for several serotonin receptors, including 5-HT1A, 5-HT2A, 5-HT2B, 5-HT2C, 5-HT3A, and 5-HT3AB receptors wikipedia.orgnih.govnih.gov, specific detailed research findings focusing solely on the induction of receptor desensitization and downregulation by this compound itself were not explicitly found in the reviewed literature. General mechanisms of GPCR desensitization and downregulation are well-established and apply to the receptors that this compound agonizes. For instance, the 5-HT1A and 5-HT2A receptors are known to undergo processes of desensitization and downregulation, which are relevant in various physiological and pathological contexts. researchgate.net However, studies directly quantifying or characterizing this compound's specific effects on the rates or extent of these processes for its target receptors were not available in the provided search results.

Neurobiological and Behavioral Research Applications of 5 Fluorotryptamine

In Vitro Models for Neurobiological Assessment

In vitro models offer controlled environments to dissect the cellular and molecular effects of compounds like 5-fluorotryptamine, providing fundamental data before progressing to more complex in vivo studies.

Neuronal cell culture systems are indispensable tools for neurobiological assessment, enabling researchers to investigate the survival, morphological maturation, protein expression, and function of neurons, as well as the interactions between different cell types in a defined environment. plos.orgfrontiersin.orgfrontiersin.org These systems allow for the precise application of pharmacological treatments with quantified dosages for specific durations. plos.org While this compound's direct application in standard neuronal culture systems for assessing its effects on neuronal viability or morphology is not explicitly detailed in the provided search results, its known interaction with serotonin (B10506) receptors suggests its potential use in such models. For instance, in studies aiming to understand receptor expression and activation of signal cascades in central nervous system (CNS) cell types, this compound could be applied to cultures enriched with serotonergic neurons or those engineered to express specific serotonin receptor subtypes. chemimpex.comfrontiersin.org Related fluorinated compounds, such as 5-fluoro-2'-deoxyuridine (B1346552) (FUdR), are commonly used in neuronal cultures to control glial proliferation and achieve highly neuron-enriched cultures, demonstrating the relevance of fluorinated compounds in optimizing these research models. plos.orgfrontiersin.org

Brain slice electrophysiology is a powerful in vitro technique that allows for the study of neuronal electrical activity and synaptic function within a more intact neural network environment compared to dissociated cell cultures. mdpi.comnih.govuk.comprotocols.ioresearchgate.net This method involves preparing thin sections of brain tissue that remain metabolically active for several hours, enabling researchers to record membrane potentials and currents from individual neurons or populations of neurons. nih.govuk.com

Research has demonstrated that this compound acts as a partial agonist at both 5-HT3A and 5-HT3AB receptors. escholarship.orgnih.govscispace.comntu.edu.sg Studies using Xenopus oocytes expressing these receptors have shown that this compound produces concentration-dependent, rapidly activating, inward currents. nih.gov Compared to 5-HT, this compound is approximately 10-fold less potent. nih.gov The maximal current elicited by a saturating concentration of this compound was less than that obtained from 5-HT application in the same oocyte, confirming its partial agonist nature. nih.gov

The following table summarizes key electrophysiological findings for this compound at 5-HT3 receptors:

| Receptor Type | EC₅₀ (µM) | Hill Slope | Rmax (Imax drug / Imax 5-HT) | Kᵢ (µM) for [³H]granisetron binding |

| 5-HT₃A | 16 | 2.4 | 0.64 ± 0.03 | 0.8 |

| 5-HT₃AB | 27 | 1.4 | 0.45 ± 0.04 | 1.8 |

| nih.gov |

These findings highlight the critical role of the fluorine atom at the 5-position of the tryptamine (B22526) structure in determining its receptor function and provide valuable insights into the ligand recognition properties of 5-HT3 receptors. nih.gov

Neuronal Culture Systems

In Vivo Neuropharmacological Studies

In vivo neuropharmacological studies are crucial for understanding the systemic effects of compounds on brain function and behavior in living organisms, providing a more holistic view than in vitro models.

Microdialysis is a minimally-invasive sampling technique widely employed in neuroscience research to continuously measure the concentrations of endogenous and exogenous substances, including neurotransmitters and their metabolites, in the extracellular fluid of discrete brain regions in laboratory animals. sygnaturediscovery.comconicet.gov.arnih.govwikipedia.org This technique involves inserting a microdialysis probe, which mimics a blood capillary with a semipermeable membrane, into the tissue of interest. wikipedia.org A sterile physiological solution is continuously perfused through the probe, allowing small molecules to diffuse across the membrane based on concentration gradients. wikipedia.orgmdpi.com The collected perfusate is then analyzed using highly sensitive techniques such as UHPLC and HPLC with electrochemical detection to quantify neurotransmitter levels. sygnaturediscovery.comconicet.gov.armdpi.com

This compound (5-FT) has been investigated for its effects on neurotransmitter release. Comparative studies have shown that this compound is a potent dopamine (B1211576) (DA) releaser. nih.gov It has also demonstrated efficacy as a serotonin (5-HT) releaser. nih.gov

The following table presents the neurotransmitter release potency (EC₅₀) of this compound:

| Neurotransmitter | EC₅₀ (nM) |

| Dopamine (DA) | 82.3 |

| Serotonin (5-HT) | Potent |

| nih.gov |

These findings indicate that this compound modulates monoaminergic systems, making it a valuable tool for studying neurotransmitter dynamics in vivo. chemimpex.comnih.gov

In vivo electrophysiological recordings are essential for monitoring neuronal activity at various spatial scales, from single cells to populations across brain regions, with high temporal resolution in freely behaving or anesthetized animal models. mdpi.comnih.govbiorxiv.org These recordings, including local field potentials (LFPs) and single neuron spiking, are crucial for elucidating circuit-specific neural mechanisms and understanding how centrally acting drugs produce their effects. nih.gov This technique allows researchers to investigate changes in neuronal firing patterns and synaptic plasticity in response to pharmacological interventions. mdpi.comnih.gov

Given this compound's known interactions with serotonin receptors and its ability to modulate neurotransmitter systems, in vivo electrophysiological recordings can be employed to study its direct and indirect effects on neuronal excitability, synaptic transmission, and network oscillations in specific brain areas. chemimpex.comnih.gov For example, researchers could use this method to assess how this compound influences the activity of serotonergic neurons in the dorsal raphe nucleus or dopaminergic neurons in the ventral tegmental area, thereby providing insights into its neuropharmacological profile within intact brain circuits. nih.gov

Functional neuroimaging techniques, such as functional magnetic resonance imaging (fMRI) and positron emission tomography (PET), provide non-invasive methods to measure brain activity by assessing regionally increased blood flow and metabolism. frontiersin.orgacnp.orgki.se fMRI measures the blood oxygenation level dependent (BOLD) effect, while PET utilizes radioactive tracers to quantify cerebral blood flow or glucose metabolic rate. acnp.orgki.se These techniques are widely used to localize brain function, study functional connectivity, and investigate the neural correlates of various behaviors and pharmacological interventions. frontiersin.orgki.se

While specific studies directly utilizing this compound in fMRI or PET scans were not found in the provided search results, its known neuropharmacological properties suggest its potential applicability in such studies. As this compound interacts with serotonin receptors and influences dopamine and serotonin release, functional neuroimaging could be used to visualize and quantify its effects on brain regions and networks associated with these neurotransmitter systems. chemimpex.comnih.govnih.gov For instance, researchers could investigate how this compound modulates activity in brain areas rich in 5-HT3 receptors or regions involved in mood regulation and cognitive function, providing a systems-level understanding of its impact on brain activity. chemimpex.comnih.gov

Electrophysiological Recordings in Animal Models

Behavioral Phenotyping in Animal Models

Behavioral phenotyping in animal models is a critical approach for understanding the neurobiological underpinnings of various behaviors and for evaluating the effects of pharmacological agents. This compound's interactions with serotonin receptors and its role as a monoamine releasing agent suggest potential influences on behavior. wikipedia.org

A notable finding in rodent studies indicates that despite this compound's agonism at the serotonin 5-HT2A receptor, it did not induce the head-twitch response. wikipedia.org The head-twitch response in rodents is considered a behavioral proxy for psychedelic effects, suggesting that this compound may not elicit hallucinogenic effects in humans. wikipedia.org

The pharmacological profile of this compound includes affinity and agonism at several serotonin receptors and the ability to induce the release of monoamines. wikipedia.org These properties are summarized in the table below:

| Receptor/Mechanism | Parameter | Value | Reference |

|---|---|---|---|

| Serotonin 5-HT1A receptor | Ki | 18 nM | wikipedia.org |

| Serotonin 5-HT1A receptor | EC50 | 129 nM | wikipedia.org |

| Serotonin 5-HT2A receptor | Ki | 6.0–3,908 nM | wikipedia.org |

| Serotonin 5-HT2A receptor | EC50 | 2.64 to 58 nM | wikipedia.org |

| Serotonin 5-HT2A receptor | Emax | 110% | wikipedia.org |

| Serotonin 5-HT2B receptor | Ki | 5.7 nM | wikipedia.org |

| Serotonin 5-HT2C receptor | Ki | 3.72 nM | wikipedia.org |

| Serotonin Release | EC50 | 10.1 nM | wikipedia.org |

| Dopamine Release | EC50 | 82.3 nM | wikipedia.org |

| Norepinephrine (B1679862) Release | EC50 | 464 nM | wikipedia.org |

| Monoamine Oxidase A (MAO-A) | IC50 | 13,200 nM | wikipedia.org |

| Monoamine Oxidase B (MAO-B) | IC50 | 52,500 nM | wikipedia.org |

Anxiety-Related Behaviors

While animal models are widely utilized to investigate anxiety-related behaviors and screen for anxiolytic compounds, specific detailed research findings focusing on the effects of this compound on anxiety in these models are not extensively documented in the provided search results. jmsh.ac.innih.gov General approaches to studying anxiety in animals involve observing behavioral changes in response to various stressors or pharmacological manipulations. nih.gov

Depressive-Like Behaviors

Locomotor Activity and Motor Control

Direct detailed research findings on how this compound specifically affects locomotor activity and motor control in animal models are not present in the provided information. Tryptamines without substitutions at the amine or alpha carbon, such as this compound, are known to be rapidly metabolized and inactivated by monoamine oxidase A (MAO-A) in vivo, resulting in very short elimination half-lives. wikipedia.org This rapid metabolism could influence the duration and intensity of any in vivo behavioral effects, including those on locomotor activity. Locomotor activity is commonly assessed in animal models to understand the effects of pharmacological agents or genetic alterations on general activity levels and motor coordination. researchgate.netconductscience.combiorxiv.org

Cognitive Function and Memory

Specific research findings on the effects of this compound on cognitive function and memory in animal models are not detailed in the available search results. Animal models are crucial for studying learning and memory processes, which involve complex brain regions like the hippocampus and prefrontal cortex. dergipark.org.trnih.govfrontiersin.org Various behavioral tests, such as the passive avoidance test, Y-maze, or novel object recognition test, are employed to evaluate different aspects of memory and cognitive function. dergipark.org.trnih.gov

Mechanisms of Neuroplasticity and Synaptic Remodeling

There is a lack of specific detailed research findings directly linking this compound to mechanisms of neuroplasticity and synaptic remodeling in the provided search results. However, this compound is a serotonin 5-HT2A receptor agonist. wikipedia.org Research on other psychedelic compounds, such as psilocybin, indicates that their neuroplastic effects, including the growth of dendritic spines and enhanced synaptic connectivity, are primarily mediated through the activation of serotonin 5-HT2A receptors. open-foundation.org This activation can initiate intracellular signaling pathways, such as the BDNF-TrkB and mTOR pathways, which are crucial for neurogenesis and synaptic plasticity. open-foundation.org Neuroplasticity, the brain's ability to reorganize and modify its neural connections, involves processes like synaptic plasticity (changes in synaptic strength) and structural plasticity (formation of new synapses and remodeling of neural networks). nih.govopenaccessjournals.commdpi.com While this compound's agonism at 5-HT2A receptors suggests a potential role in these mechanisms, direct studies are not detailed here.

Translational Research and Potential Therapeutic Avenues Research Focus

Preclinical Models for Neurological and Psychiatric Disorders

The pharmacological actions of 5-Fluorotryptamine on various serotonin (B10506) receptors suggest its potential relevance in modulating neural circuits implicated in a range of neurological and psychiatric conditions. Research in preclinical models often investigates compounds that interact with these serotonin pathways to understand their therapeutic implications.

Mood Disorders

Mood disorders, such as depression, involve complex neurobiological mechanisms, with serotonergic systems playing a significant role. This compound is known to be an agonist at the 5-HT1A and 5-HT2A receptors. wikipedia.org The 5-HT1A receptor is a G-protein coupled receptor subtype implicated in various physiological processes within the central nervous system, and it remains a target in drug discovery for neuropsychiatric disorders. researchgate.net The 5-HT2A receptor also plays a critical role in cognitive, behavioral, and physiological functions, making it a primary molecular target for psychiatric diseases, including depression. mdpi.com While direct preclinical studies specifically detailing the antidepressant effects of this compound are limited in the available literature, its agonistic activity at these receptors suggests a potential for modulating pathways relevant to mood regulation. For instance, other compounds that activate the 5-HT2A receptor, such as BETR-001 (a non-hallucinogenic neuroplastogen), have shown promising preclinical data in reducing depressive symptoms in animal models. trevena.com

Anxiety Disorders

Similar to mood disorders, anxiety disorders are often linked to dysregulation in serotonin neurotransmission. This compound's affinity for 5-HT1A and 5-HT2A receptors is relevant here. wikipedia.org Preclinical studies have indicated that selective 5-HT6 receptor agonists may represent a new class of potential anxiolytic compounds. nih.gov Furthermore, 5-HT3 receptor antagonists have been suggested as potentially useful in treating anxiety. nih.gov As a partial agonist at 5-HT3 receptors, 5-FT's role in anxiety models would depend on its specific functional selectivity and the context of receptor activation. nih.govnih.govsigmaaldrich.cnacs.org The ability of 5-FT to interact with these diverse serotonin receptor subtypes implies a potential, albeit indirectly supported, influence on anxiety-related behaviors in preclinical settings.

Psychotic Disorders

The serotonin hypothesis of psychosis implicates excessive activation of 5-HT2A receptors, with antagonism of these receptors proving effective in reducing psychotic symptoms. alzecurepharma.se Given that this compound is a full agonist of the serotonin 5-HT2A receptor with an Emax of 110%, its direct application as an antipsychotic agent might be counterintuitive based on this hypothesis. wikipedia.org However, the observation that 5-FT failed to induce the head-twitch response in rodents, a proxy for psychedelic effects often associated with 5-HT2A agonism, suggests that its specific pharmacological profile might differ from typical hallucinogenic 5-HT2A agonists. wikipedia.org Further research would be needed to clarify any potential, nuanced role of 5-FT in preclinical models of psychotic disorders, considering its unique agonistic properties.

Neurodegenerative Diseases

This compound's activity as a partial agonist at 5-HT3 receptors presents a direct avenue for its potential in neurodegenerative diseases. nih.govnih.govsigmaaldrich.cnacs.org 5-HT3 receptor agonists have a potential therapeutic role due to their ability to modulate acetylcholine (B1216132) release in vivo. nih.gov This modulation is of particular interest for the treatment of neurodegenerative and neuropsychiatric disorders where cholinergic neurons are affected. nih.gov Given that full 5-HT3 receptor agonists can cause side effects like nausea and vomiting, partial agonists such as 5-FT may offer a more favorable therapeutic profile for these applications. nih.gov

Pain Management

Serotonin pathways are known to be involved in the modulation of pain. For instance, the antinociceptive action of certain analgesics like morphine has been linked to serotonin involvement. nih.gov 5-HT3 receptor antagonists have also been suggested as potentially useful in treating inflammatory pain. nih.gov While direct preclinical studies specifically on this compound's analgesic effects are not extensively detailed, its partial agonism at 5-HT3 receptors implies a potential role in pain modulation, warranting further investigation in relevant preclinical pain models.

Biomarker Identification and Validation in Research Settings

Biomarkers are objectively measured characteristics that indicate normal biological processes, pathogenic processes, or pharmacological responses to therapeutic interventions. openaccessjournals.com In neurological diseases, biomarkers are crucial for diagnosis, monitoring disease progression, and assessing treatment response. openaccessjournals.comucl.ac.uk While the general field of biomarker discovery and validation in neurological and psychiatric disorders is active, with research exploring genetic, proteomic, and imaging biomarkers openaccessjournals.comucl.ac.ukmdpi.comfrontiersin.org, there is no specific information available in the provided search results regarding the identification or validation of biomarkers directly associated with this compound's therapeutic effects or its role as a biomarker itself in the context of the discussed disorders. One study noted this compound's use as an internal standard in a method for determining melatonin (B1676174) levels, which is a technical application rather than a biomarker role in disease. researchgate.net

Key Pharmacological Data for this compound

The following table summarizes key pharmacological data for this compound at various serotonin receptors:

| Receptor Subtype | Affinity (Ki) | Efficacy (EC50) | Max Efficacy (Rmax/Emax) | Agonism Type | Citation |

| 5-HT1A | 18 nM | 129 nM | - | Agonist | wikipedia.org |

| 5-HT2A | 6.0–3,908 nM | 2.64–58 nM | 110% | Full Agonist | wikipedia.org |

| 5-HT2B | 5.7 nM | - | - | - | wikipedia.org |

| 5-HT2C | 3.72 nM | - | - | - | wikipedia.org |

| 5-HT3A | 0.8 µM | 16 µM | 0.64 | Partial Agonist | nih.govnih.govacs.org |

| 5-HT3AB | 1.8 µM | 27 µM | 0.45 | Partial Agonist | nih.govnih.gov |

Analytical and Bioanalytical Methodologies for 5 Fluorotryptamine Research

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental for isolating 5-Fluorotryptamine from complex matrices and for its precise quantification.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the analysis of this compound. This compound has frequently served as an internal standard in reversed-phase HPLC methods, particularly for the determination of melatonin (B1676174) in biological fluids such as human plasma and cerebrospinal fluid. researchgate.netnih.govresearchgate.net

Typical HPLC methodologies for this compound and related compounds involve:

Column: Reversed-phase columns are commonly employed. Examples include Waters SymmetryShield RP18 columns (5 µm, 250 x 4.6 mm) nih.gov and Zorbax Eclipse XDB-C18 columns (1.8 micron, 50 x 4.6 mm). policija.si A Nucleosil 120-5 C18 column (250 × 4 mm) has also been used for analyzing fluorotryptamine amides. mdpi.com

Mobile Phase: The composition of the mobile phase varies depending on the specific application and desired separation.

A mixture of acetonitrile (B52724) and phosphate (B84403) buffer (0.01 M, pH 7.2; 25:75, v/v) has been reported. nih.gov

Another system utilized 650 mL of 0.07 M potassium dihydrogenphosphate solution (pH 3.0, adjusted with 43% phosphoric acid) mixed with 350 mL of methanol (B129727). researchgate.net

For HPLC-TOF applications, mobile phases consisting of 0.1% formic acid and 1 mM ammonium (B1175870) formate (B1220265) in water (A) and 0.1% formic acid in methanol (B) with a gradient elution have been used. policija.si

A methanol/water mixture (9:1, v/v) has been used for the analysis of fluorotryptamine amides. mdpi.com

Flow Rate: Typical flow rates range from 0.5 to 1.0 mL/min. policija.simdpi.com

Detection: Fluorescence detection is a sensitive method for this compound, with reported excitation wavelengths around 285 nm and emission around 345 nm. nih.gov Other reported settings include 224 nm excitation and 348 nm emission, researchgate.net and UV detection at 220, 254, and 275 nm. mdpi.com

Research Findings and Data: In a method for melatonin determination using this compound as an internal standard, the repeatability coefficient of variation for this compound in cerebrospinal fluid was 7%. researchgate.net The method exhibited good linearity, with correlation coefficients of 0.9998 in plasma and 0.9994 in cerebrospinal fluid over a concentration range of 0.108-25.9 ng/mL. researchgate.net HPLC systems coupled with mass spectrometry (LC-MS/MS) are particularly recommended for precise quantification.

| Parameter | Description/Value | Reference |

|---|---|---|

| Column Type | Reversed-phase (e.g., C18, RP18) | nih.govpolicija.simdpi.com |

| Column Dimensions | 250 x 4.6 mm, 5 µm; 50 x 4.6 mm, 1.8 µm; 250 x 4 mm | nih.govpolicija.simdpi.com |

| Mobile Phase Examples | Acetonitrile/Phosphate Buffer (25:75, v/v); Methanol/Potassium Dihydrogenphosphate; Formic Acid/Ammonium Formate in Water/Methanol; Methanol/Water (9:1, v/v) | nih.govpolicija.simdpi.comresearchgate.net |

| Flow Rate | 0.5 - 1.0 mL/min | policija.simdpi.com |

| Detection Type | Fluorescence, UV, MS, TOF | nih.govpolicija.simdpi.comresearchgate.net |

| Fluorescence Excitation (λex) | 285 nm, 224 nm | nih.govresearchgate.net |

| Fluorescence Emission (λem) | 345 nm, 348 nm | nih.govresearchgate.net |

| UV Detection Wavelengths | 220, 254, 275 nm | mdpi.com |

| Repeatability Coeff. of Variation (in CSF) | 7% (for 5-FT as IS) | researchgate.net |

| Linearity (Plasma) | R² = 0.9998 (0.108-25.9 ng/mL) | researchgate.net |

| Linearity (CSF) | R² = 0.9994 (0.108-25.9 ng/mL) | researchgate.net |

Gas Chromatography (GC)

Gas Chromatography (GC) is employed for the analysis of this compound, particularly when coupled with mass spectrometry (GC-MS). This technique is valuable for screening and identifying designer tryptamines in biological samples such as blood and urine. scispace.com

Key aspects of GC methodologies for this compound include:

Sample Preparation: Solid-phase extraction (SPE) is a common sample preparation technique. scispace.com Derivatization, for instance with pentafluoropropionic anhydride (B1165640) (PFPA), may be used to enhance volatility and detection. scispace.com

Internal Standard: Mescaline-d9 has been utilized as an internal standard in GC-MS screening methods. scispace.com

Column: An HP1-MS column (100% dimethylpolysiloxane, 30 m length, 0.25 mm internal diameter, 0.25 µm film thickness) has been reported. policija.si

Injector Temperature: Typically set around 280 °C, often operating in split mode (e.g., 1:50). policija.si

Carrier Gas: Helium is commonly used as the carrier gas, with flow rates around 1.2 mL/min. policija.si

Oven Program: A typical GC oven program might involve an initial temperature of 170 °C for 1 min, followed by a ramp up to 190 °C. policija.si

GC-MS Interface: The transfer line temperature is often around 235 °C, with source and quadrupole temperatures at 280 °C and 180 °C, respectively. policija.si

| Parameter | Description/Value | Reference |

|---|---|---|

| Column Type | HP1-MS (100% dimethylpolysiloxane) | policija.si |

| Column Dimensions | 30 m length, 0.25 mm ID, 0.25 µm film thickness | policija.si |

| Injector Temperature | 280 °C (split mode 1:50) | policija.si |

| Carrier Gas | Helium | policija.si |

| Carrier Gas Flow Rate | 1.2 mL/min | policija.si |

| Oven Program (Example) | 170 °C for 1 min, then ramp to 190 °C | policija.si |

| GC-MS Transfer Line Temp. | 235 °C | policija.si |

| MS Ion Source Temp. | 280 °C | policija.si |

| MS Quadrupole Temp. | 180 °C | policija.si |

| Scan Range (m/z) | 50 - 550 amu | policija.si |

Capillary Electrophoresis (CE)

While Capillary Electrophoresis (CE) is a powerful separation technique, specific detailed methodologies for the direct analysis of this compound using CE alone were not prominently found in the provided search results. However, CE coupled with mass spectrometry (CE-MS) has been mentioned in the broader context of analyzing designer phenethylamines in urine. oup.com This suggests its potential applicability for separating and identifying this compound, though specific parameters for this compound are not detailed in the available literature.

Spectroscopic and Spectrometric Methods

Spectroscopic and spectrometric techniques are indispensable for the structural confirmation and detailed analysis of this compound.

Mass Spectrometry (MS) and Tandem MS (MS/MS)

Mass Spectrometry (MS), particularly in combination with chromatographic techniques (LC-MS, GC-MS) and as tandem MS (MS/MS), is critical for the structural identification and precise quantification of this compound and its metabolites.

Key applications and parameters include:

Structural Confirmation: High-resolution mass spectrometry (HRMS) is used to confirm the exact molecular weight and elemental composition, thereby verifying structural identity.

Quantification: LC-MS/MS is widely employed for quantitative analysis, with this compound often serving as an internal standard in methods for other related compounds in biological matrices like urine. scispace.com

Ionization Techniques: Electrospray ionization (ESI), often with Agilent Jet Stream technology (Dual AJS ESI), is used for sample ionization in positive ion scan mode. policija.si Electron impact (EI) ionization is typical for GC-MS. oup.com

Scan Parameters (ESI-MS):

Mass scanning from 82 to 1000 amu. policija.si

Drying gas (N2) temperature: 325 °C. policija.si

Drying gas flow rate: 6 L/min. policija.si

Sheath gas flow rate: 8 L/min. policija.si

Nebulizer: 25 psig. policija.si

Capillary voltage (Vcap): 4000 V. policija.si

Nozzle voltage: 2000 V. policija.si

Skimmer: 65 V. policija.si

Fragmentor: 175 V. policija.si

Octopole RF: 750 V. policija.si

Scan Parameters (EI-MS):

Ion source temperature: 230 °C. oup.com

Quadrupole temperature: 150 °C. oup.com

Scan range m/z: 50 to 550 amu. policija.si

Research Applications: MS/MS has been used to compare the yields of unnatural, fluorinated alkaloids produced when this compound is fed to plant cell cultures, demonstrating its utility in metabolic engineering studies. nih.govresearchgate.net

| Parameter | Description/Value | Reference |

|---|---|---|

| Ionization Mode (ESI) | Positive Ion Scan Mode | policija.si |

| Mass Scan Range (ESI) | 82 - 1000 amu | policija.si |

| Drying Gas (N2) Temp. | 325 °C | policija.si |

| Drying Gas Flow Rate | 6 L/min | policija.si |

| Sheath Gas Flow Rate | 8 L/min | policija.si |

| Nebulizer | 25 psig | policija.si |

| Vcap | 4000 V | policija.si |

| Nozzle | 2000 V | policija.si |

| Skimmer | 65 V | policija.si |

| Fragmentor | 175 V | policija.si |

| Octopole RF | 750 V | policija.si |

| Ionization Mode (GC-MS) | Electron Impact (EI) | oup.com |

| GC-MS Ion Source Temp. | 230 °C | oup.com |

| GC-MS Quadrupole Temp. | 150 °C | oup.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the definitive structural characterization and purity assessment of this compound. lookchem.comchemimpex.com Both 1H and 13C NMR provide detailed information about the hydrogen and carbon backbone, respectively, while 19F NMR is particularly valuable due to the presence of the fluorine atom.

Key aspects of NMR methodologies for this compound include:

Structural Elucidation: 1H, 13C, and 19F NMR spectra are used to confirm the presence of specific functional groups, the indole (B1671886) ring system, and the position of the fluorine substituent.

19F NMR Applications:

19F NMR is highly sensitive to the local electronic environment of the fluorine atom, making it ideal for studying interactions involving the fluorinated portion of the molecule. nih.gov

It has been extensively used to investigate the interaction of this compound with polynucleotides (e.g., DNA, denatured DNA, poly(A), and poly(A).poly(U)), serving as a model for protein-nucleic acid interactions. nih.govsigmaaldrich.comacs.orgacs.org

Observed changes in the 19F resonance, such as upfield shifts (0.3-0.6 ppm in the presence of polynucleotides), provide insights into binding mechanisms like partial intercalation of the this compound chromophore. nih.gov

Differences in 19F chemical shift upon changing from H2O to 2H2O can indicate variations in solvent accessibility of bound this compound. nih.gov

13C NMR Applications:

13C NMR chemical shifts of this compound have been correlated with calculated electronic structures of serotonin (B10506) congeners to explore the molecular determinants of their biological activity. core.ac.ukcmscientifica.com.br

Instrumentation and Parameters:

NMR measurements are typically conducted on high-field spectrometers, such as 500 MHz or 600 MHz instruments. mdpi.com

For 1H and 13C NMR, internal references like tetramethylsilane (B1202638) (TMS) or solvent signals (e.g., CDCl3, CD3OD) are used. mdpi.com

19F NMR spectra can be recorded at frequencies such as 470.40 MHz. mdpi.com

Detailed Research Findings:

In studies involving enzymatic deamination, the extent of deuterium (B1214612) incorporation in isotopologues like 5-F-[(1R)-2H]-tryptamine was determined by 1H NMR, with specific chemical shifts reported (e.g., δ 3.36 ppm for 1Hα, triplet, J = 10 Hz; 3.18 ppm for 2Hβ, doublet, J = 20 Hz). icm.edu.pl

| NMR Technique | Key Application/Observation | Reference |

|---|---|---|

| 1H NMR | Structural confirmation, determination of deuterium incorporation (e.g., δ 3.36 ppm for 1Hα, 3.18 ppm for 2Hβ) | icm.edu.pl |

| 13C NMR | Structural confirmation, correlation with electronic structures and biological activity | core.ac.uk |

| 19F NMR | Study of interactions with polynucleotides, monitoring chemical shift changes (e.g., 0.3-0.6 ppm upfield shift), relaxation studies | mdpi.comnih.govsigmaaldrich.comacs.orgacs.orgnih.gov |

| Spectrometer Frequencies (Example) | 600.13 MHz (1H), 150.90 MHz (13C), 470.40 MHz (19F) | mdpi.com |

| Internal References | Tetramethylsilane (TMS), solvent signals (e.g., CDCl3, CD3OD) | mdpi.com |

UV-Vis Spectroscopy

For compounds containing an indole ring system, such as this compound, characteristic absorbance peaks are typically observed. Specifically, indole ring systems exhibit absorbance maxima at approximately 220 nm and 286 nm. These distinct spectral fingerprints can be used to confirm the presence and structural integrity of synthesized this compound batches. The intensity and position of these peaks are crucial for qualitative analysis and can also be applied in quantitative determinations, provided appropriate calibration and adherence to Beer-Lambert law principles. mt.com

Immunoassays and Receptor Binding Assays for Research

Research into this compound's biological activity heavily relies on immunoassays and, more prominently, receptor binding assays to characterize its interactions with various neuroreceptors and enzyme systems. This compound is known as a serotonin receptor agonist and a monoamine releasing agent, with a weak capacity for monoamine oxidase inhibition. wikipedia.org

Receptor Binding and Functional Activity: this compound demonstrates affinity for several serotonin (5-HT) receptor subtypes, exhibiting both agonistic and partial agonistic properties. Detailed research findings highlight its binding and functional potencies across a range of receptors, as summarized in Table 1.

Table 1: this compound Serotonin Receptor Affinity and Agonism Data

| Receptor Subtype | Ki (nM) | EC50 (nM or µM) | Emax (%) | Rmax (Imax / Imax 5-HT) | Reference |

| 5-HT1A | 18 | 129 | - | - | wikipedia.org |

| 5-HT2A | 6.0–3,908 | 2.64–58 | 110 | - | wikipedia.org |

| 5-HT2B | 5.7 | - | - | - | wikipedia.org |

| 5-HT2C | 3.72 | - | - | - | wikipedia.org |

| 5-HT3A | 800 (0.8 µM) | 16 µM | - | 0.64 | nih.govnih.gov |

| 5-HT3AB | 1,800 (1.8 µM) | 27 µM | - | 0.45 | nih.govnih.gov |

As a partial agonist at both 5-HT3A and 5-HT3AB receptors, this compound is approximately 10-fold less potent than serotonin (5-HT) in its functional effects at these specific receptors. nih.govnih.gov Studies involving competition binding assays, such as those utilizing [3H]granisetron, have been instrumental in determining the binding affinities (Ki values) of this compound for these receptors. nih.gov

Monoamine Release and Enzyme Inhibition: Beyond its direct receptor interactions, this compound also influences monoamine neurotransmitter levels by promoting their release and acting as a weak inhibitor of monoamine oxidase (MAO) enzymes. Its effects on serotonin, dopamine (B1211576), and norepinephrine (B1679862) release, along with its inhibitory potencies against MAO-A and MAO-B, are detailed in Table 2. wikipedia.org

Table 2: this compound Monoamine Release and Enzyme Inhibition Data

| Activity | EC50 (nM) for Release | IC50 (nM) for Inhibition | Reference |

| Serotonin Release | 10.1 | - | wikipedia.org |

| Dopamine Release | 82.3 | - | wikipedia.org |

| Norepinephrine Release | 464 | - | wikipedia.org |

| MAO-A Inhibition | - | 13,200 | wikipedia.org |

| MAO-B Inhibition | - | 52,500 | wikipedia.org |

These findings underscore this compound's complex pharmacological profile, influencing multiple aspects of monoaminergic neurotransmission. Receptor profiling studies often employ selective antagonists, such as WAY-100635 for 5-HT1A, to delineate the specific contributions of various receptor subtypes to the observed biological effects.

Sample Preparation Strategies for Biological Matrices

Effective sample preparation is a critical prerequisite for accurate and reliable quantification of this compound in biological matrices, which are inherently complex due to the presence of numerous endogenous compounds. The goal of sample preparation is to isolate and concentrate the analyte while removing interfering substances that could compromise the analytical method's performance.

This compound has been widely adopted as an internal standard in bioanalytical methods, particularly in high-performance liquid chromatography (HPLC) with fluorescence detection, for the determination of other compounds like melatonin in human plasma and cerebrospinal fluid. researchgate.netdiva-portal.orgnih.gov This application highlights its suitability for use in complex biological samples.

Common sample preparation strategies employed for tryptamine (B22526) derivatives, including this compound, from biological matrices include:

Liquid-Liquid Extraction (LLE): This technique involves partitioning the analyte between two immiscible liquid phases. For instance, in the determination of melatonin using this compound as an internal standard, liquid-liquid extraction with dichloromethane (B109758) under alkaline conditions has been performed. Following extraction, the organic solvent containing the analyte is evaporated, and the residue is reconstituted in a suitable mobile phase for chromatographic analysis. researchgate.net Fluorometric assays, known for their high sensitivity in detecting tryptamine derivatives, often involve extraction from alkylated homogenates using solvents like n-butanol.

Solid-Phase Extraction (SPE): SPE is a widely used technique that offers advantages such as improved analyte recovery, enhanced cleanliness of the extract, and reduced solvent consumption compared to LLE. For instance, in a validated bioanalytical method for melatonin in plasma, solid-phase extraction using a Waters Oasis HLB cartridge was employed. The extracted eluate was then evaporated to dryness and redissolved in the mobile phase before injection into the HPLC system. nih.gov This method demonstrated the ability to effectively separate melatonin and this compound from other endogenous indole compounds, such as serotonin and tryptophan. diva-portal.orgnih.gov

The selection of a specific sample preparation strategy depends on the nature of the biological matrix, the concentration of this compound, and the sensitivity requirements of the downstream analytical technique. The primary objective is to achieve sufficient analyte recovery and matrix cleanliness to ensure accurate and precise quantification.

Compound Names and PubChem CIDs

Toxicity and Safety Research Considerations

In Vitro Cytotoxicity and Genotoxicity Studies

In vitro studies are foundational for assessing the initial cellular impact and genotoxic potential of a compound. Cytotoxicity assays measure general cellular viability and growth rates, with decreases indicating potential harm coresta.org. Genotoxicity assays, such as the Ames test and mammalian cell genotoxicity assays (e.g., chromosome aberration or micronucleus assays), evaluate DNA damage and chromosomal changes coresta.org.

For 5-Fluorotryptamine, research has explored its effects on various cell lines, often in the context of novel derivatives or as a reference compound. For instance, fluorotryptamine amides of oleanolic acid, including those derived from this compound, have been evaluated for their cytotoxicity in cancer cell lines. Studies showed that these fluorotryptamine amides exhibited cytotoxicity in HeLa (human cervical carcinoma) and G-361 (human malignant melanoma) cancer cell lines. Specifically, a fluorotryptamine amide of (3β)-3-(acetyloxy)olean-12-en-28-oic acid (compound 3b) demonstrated an IC₅₀ of 6.7 ± 0.4 µM in HeLa cells, while another (compound 3c) showed an IC₅₀ of 12.2 ± 4.7 µM. Another fluorotryptamine amide of oleanolic acid (compound 4c) displayed cytotoxicity in MCF7 (breast cancer) cell lines with an IC₅₀ of 13.5 ± 3.3 µM researchgate.netmdpi.com. These studies also noted the induction of apoptosis and caspase-3/7 activity in these cancer cell lines, suggesting a mechanism of cell death researchgate.netmdpi.com.

While these findings relate to derivatives, they highlight the utility of in vitro cytotoxicity assessments in understanding the cellular effects of fluorotryptamine-related structures. Direct genotoxicity data specifically for this compound itself are less commonly detailed in general pharmacological literature, which often focuses on its receptor binding and release properties wikipedia.org. However, standard toxicological assessments for new compounds typically include bacterial mutagenicity and mammalian cell genotoxicity tests to identify potential DNA-damaging capabilities coresta.org.

Table 1: In Vitro Cytotoxicity of this compound Amide Derivatives

| Compound (Derivative of this compound Amide) | Cell Line | IC₅₀ (µM) ± SD |

| (3β)-3-(acetyloxy)olean-12-en-28-oic acid (3b) | HeLa | 6.7 ± 0.4 |

| (3β)-3-(acetyloxy)olean-12-en-28-oic acid (3c) | HeLa | 12.2 ± 4.7 |

| Oleanolic acid (4c) | MCF7 | 13.5 ± 3.3 |

Note: Data presented are for fluorotryptamine amide derivatives, not this compound itself, but illustrate the type of in vitro cytotoxicity research conducted on related compounds. researchgate.netmdpi.com

Acute and Sub-acute Toxicity Studies in Animal Models

Acute and sub-acute toxicity studies in animal models are essential for evaluating the effects of single high doses and repeated lower doses over shorter durations, respectively researchgate.netslideshare.net. These studies help identify target organs of toxicity, determine lethal doses (e.g., LD₅₀), and observe general signs of toxicity slideshare.net.

While specific acute or sub-acute toxicity studies focusing solely on the systemic effects of high doses of this compound in animal models are not extensively detailed in publicly available general pharmacological literature, the compound is categorized as having acute oral toxicity (Category 4) by some chemical suppliers, indicating a potential for harmful effects if ingested aksci.com. General guidelines for acute toxicity studies involve administering different doses to animals and observing them for signs of toxicity and mortality over a period, typically 14 days researchgate.netslideshare.net. Sub-acute studies extend this observation to 14-90 days of repeated administration to identify effects of prolonged exposure slideshare.net.

The existing research on this compound primarily focuses on its pharmacological activities as a serotonin (B10506) receptor agonist and monoamine releasing agent wikipedia.org. For example, this compound has been used as an internal standard in studies measuring melatonin (B1676174) levels in parkinsonian mice, implying its use in biological systems without overt mention of acute toxicity at the concentrations used for this purpose plos.org. The absence of widespread reporting on severe acute or sub-acute toxicity in general pharmacological contexts, beyond its classification, suggests that its primary research applications may involve concentrations or contexts where such effects are not the central focus of the reported findings.

Neurotoxicity Assessments

Neurotoxicity assessments investigate the potential of a compound to cause adverse effects on the nervous system. This can involve evaluating behavioral changes, neurological function, and histopathological changes in brain tissue.

This compound is known to interact with various serotonin receptors (5-HT₁A, 5-HT₂A, 5-HT₂B, 5-HT₂C) and acts as a serotonin-dopamine releasing agent wikipedia.org. It is also a weak monoamine oxidase inhibitor (MAOI) wikipedia.org. Given its neuroactive properties, potential neurotoxicity is a relevant research consideration. However, despite its 5-HT₂A receptor agonism, this compound has been noted to fail in inducing the head-twitch response in rodents, a behavioral proxy for psychedelic effects, suggesting it may not have hallucinogenic effects in humans wikipedia.org. This observation, while not a direct measure of toxicity, indicates a different neuropharmacological profile compared to classical hallucinogens.

Research has also explored this compound as a reversible myeloperoxidase (MPO) inhibitor, with an IC₅₀ value of 0.79 mM tandfonline.com. MPO is an enzyme implicated in oxidative stress and neuroinflammation, particularly in neurodegenerative disorders like Alzheimer's disease tandfonline.com. The ability of this compound to inhibit MPO suggests a potential interaction with pathways relevant to neuroprotection, though further research would be needed to fully characterize the implications of this inhibition in the context of neurotoxicity or therapeutic potential. Studies have also used this compound as an internal standard in the measurement of melatonin in brain tissue, indicating its presence and detectability in neurological research contexts plos.org.

Cardiotoxicity Research

Cardiotoxicity research focuses on the potential of a compound to cause adverse effects on the heart and cardiovascular system. This can manifest as changes in heart function, rhythm disturbances, or damage to cardiac cells.

While extensive dedicated cardiotoxicity studies specifically on this compound are not prominently detailed in general scientific literature, the broader class of fluoropyrimidines, such as 5-fluorouracil (B62378) (5-FU), is well-known for its cardiotoxic effects mdpi.comnih.gov. These effects are attributed to mechanisms such as coronary vasospasm, endothelial damage, oxidative stress, and disturbances in the Krebs cycle mdpi.comfrontiersin.org. However, it is crucial to note that this compound is structurally distinct from 5-fluorouracil, with different pharmacological targets and mechanisms of action.

Pharmacokinetic and Pharmacodynamic Modeling of Toxicity

Pharmacokinetic (PK) and pharmacodynamic (PD) modeling are crucial for understanding the relationship between a compound's exposure (PK) and its biological effects (PD), including toxicological outcomes openaccessjournals.com. PK studies describe how a drug is absorbed, distributed, metabolized, and eliminated (ADME) from the body, while PD studies describe the biochemical and physiological effects of the drug and its mechanism of action openaccessjournals.com. Modeling these parameters can help predict drug concentrations in various tissues and organs, estimate toxicological effects, and optimize dosing to minimize adverse effects openaccessjournals.comnih.gov.

For this compound, its pharmacokinetic properties are relevant to understanding its potential for toxicity. The presence of a fluorine atom in its structure can influence its metabolic stability. For instance, in related fluorinated tryptamines like 5-fluoro-alpha-methyltryptamine, the fluorine atom's electronegativity and resistance to oxidation can inhibit cytochrome P450-mediated degradation, potentially prolonging its half-life in vivo compared to non-fluorinated analogs . This enhanced metabolic stability could influence the duration and extent of exposure to the compound, thereby impacting its toxicological profile.

While specific PK/PD modeling studies directly linking this compound's pharmacokinetics to its toxicity are not detailed in the provided search results, the principles of PK/PD modeling are broadly applied in toxicology openaccessjournals.comnih.gov. Such modeling would involve characterizing the absorption, distribution, metabolism, and excretion of this compound and then correlating these parameters with any observed toxicological endpoints to understand the exposure-response relationship. This approach is vital for predicting potential adverse effects and informing safety assessments during drug development openaccessjournals.com.

Future Directions and Challenges in 5 Fluorotryptamine Research

Development of Novel 5-Fluorotryptamine Derivatives with Enhanced Selectivity